Picolyl azide acid can be synthesized from various precursors, including amino acids and other organic compounds. It belongs to the class of chemical compounds known as azides, which are recognized for their ability to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This classification makes it a valuable tool for bioconjugation and protein labeling applications.
The synthesis of picolyl azide acid typically involves a multi-step process. For instance, one method includes the preparation of a lysine derivative followed by the introduction of the azide group. The process can be summarized as follows:
This synthetic route allows for high yields and purity, making it suitable for further applications in live cell imaging and protein labeling .
The molecular structure of picolyl azide acid features a picolyl group (a pyridine derivative) linked to an azide functional group. Its chemical formula can be represented as C₇H₈N₄O₂, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Picolyl azide acid participates in several key chemical reactions:
These reactions are critical for applications such as protein labeling and tracking within live cells.
The mechanism of action for picolyl azide acid primarily revolves around its role in click chemistry. Upon exposure to an alkyne-bearing molecule in the presence of a copper catalyst:
Picolyl azide acid has numerous scientific applications:
The synthesis of picolyl-azide-acid derivatives leverages modular design principles, enabling precise structural diversification for specific bioorthogonal applications. A primary route involves solution-phase conjugation between picolyl azide precursors and carboxylic acid-containing linkers (e.g., amino acids, PEG spacers). For example, Picolyl Azide-Gly-Gly-Gly (C₂₃H₃₇N₉O₈, MW: 567.60) is synthesized by coupling tris-glycine to a picolyl azide scaffold via amide bond formation, yielding a >95% pure product after HPLC purification [1]. Alternatively, solid-phase peptide synthesis (SPPS) allows sequential addition of triglycine or other acid-functionalized units to resin-bound picolyl azide bromides, followed by azidation and cleavage [9].
For fluorescent derivatives, dye conjugation employs NHS ester chemistry. AZDye 680 Picolyl Azide (C₄₅H₅₆N₈O₁₄S₄, MW: 1,030.63) is synthesized by reacting sulfonated cyanine dyes with aminomethyl picolyl azide, achieving >90% purity and extinction coefficients up to 185,000 M⁻¹cm⁻¹ [6] [10]. This modularity supports tailored photophysical properties (e.g., absorption/emission from 405 nm to 680 nm) [2] [6].
Table 1: Synthetic Approaches for Key Picolyl-Azide-Acid Derivatives
| Compound | Core Structure | Synthetic Method | Purity/Yield |
|---|---|---|---|
| Picolyl Azide-Gly-Gly-Gly | Triglycine-picolyl azide | Solution-phase amidation | >95% (HPLC) |
| AZDye 568 Picolyl Azide | Rhodamine-picolyl azide | NHS ester conjugation | >95% (HPLC) |
| CF®488A Picolyl Azide | Fluorescein analogue | SPPS & azidation | >90% (HPLC) |
Enzymatic ligation strategies enable site-specific protein functionalization. The PRIME (Probe Incorporation Mediated by Enzymes) system uses E. coli lipoic acid ligase (LplA) to attach picolyl azide (pAz) derivatives to a 13-aa recognition sequence on target proteins [8]. This method achieves quantitative pAz ligation in 30 minutes on live cells, facilitating subsequent CuAAC labeling.
Complementarily, genetic code expansion incorporates picolyl-azide-acid motifs directly into polypeptides. The noncanonical amino acid picolyl azide-lysine (PazK) is synthesized via reductive amination between Nᵋ-Boc-lysine and 2-azidomethylpyridine-4-carbaldehyde, followed by deprotection. PazK is site-specifically incorporated into proteins in mammalian cells using engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNA pairs, enabling intracellular CuAAC with 10-fold higher efficiency than standard azides [4] [7].
Chemoenzymatic tagging combines enzymatic activation with chemical conjugation. Sortase A mediates transpeptidation between LPETG-tagged proteins and Picolyl Azide-Gly-Gly-Gly, creating picolyl-azide-functionalized proteins for site-specific PEGylation or fluorophore attachment [1].
The picolyl moiety acts as a bidentate Cu(I) chelator, accelerating CuAAC by increasing local catalyst concentration. Structural optimization focuses on:
Table 2: Impact of Picolyl-Azide Structural Features on CuAAC Efficiency
| Modification | Reaction Rate Increase | Minimum Cu(I) Required | Key Application |
|---|---|---|---|
| Unmodified phenyl azide | 1x (baseline) | 1 mM | N/A |
| Picolyl azide (basic scaffold) | 10–15x | 100 µM | Protein labeling in vitro |
| AZDye 405 Picolyl Azide | 40x | 40 µM | Live-cell imaging |
| PazK (genetically encoded) | 10x (vs. AzF) | 50 µM | Intracellular protein tagging |
These optimizations enable biocompatible CuAAC in sensitive contexts: PazK-labeled proteins undergo efficient cycloaddition in mammalian lysates, while picolyl-azide-agarose resins (CCT-1408) capture alkyne-tagged biomolecules at nanomolar concentrations [5] [7].
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